molecular formula C4H2N4O2 B7882780 3-nitro-1H-pyrazole-5-carbonitrile

3-nitro-1H-pyrazole-5-carbonitrile

Cat. No.: B7882780
M. Wt: 138.08 g/mol
InChI Key: OCDDVYNBKVIRIU-UHFFFAOYSA-N
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Description

Compound “3-nitro-1H-pyrazole-5-carbonitrile” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions in various scientific fields, making it a subject of interest for researchers and industry professionals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “3-nitro-1H-pyrazole-5-carbonitrile” involves specific synthetic routes that require precise reaction conditions. These methods often include the use of high-purity reagents and controlled environments to ensure the desired chemical structure is achieved.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using advanced techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch processing and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions: Compound “3-nitro-1H-pyrazole-5-carbonitrile” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often facilitated by nucleophiles or electrophiles under controlled temperatures and pressures.

Major Products: The reactions of compound “this compound” result in the formation of various products, depending on the type of reaction and conditions used. These products are often analyzed using techniques such as chromatography and spectroscopy to confirm their structure and purity.

Scientific Research Applications

Compound “3-nitro-1H-pyrazole-5-carbonitrile” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of compound “3-nitro-1H-pyrazole-5-carbonitrile” involves its interaction with molecular targets and pathways within biological systems. These interactions can lead to various effects, such as inhibition or activation of specific enzymes or receptors. The detailed pathways and molecular targets are often studied using advanced techniques like molecular docking and bioinformatics.

Comparison with Similar Compounds

Compound “3-nitro-1H-pyrazole-5-carbonitrile” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include compounds with similar chemical structures or functional groups.

    Uniqueness: The specific properties and interactions of compound “this compound” make it distinct from other compounds, providing unique advantages in its applications.

This detailed article provides an overview of compound “this compound,” covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-nitro-1H-pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O2/c5-2-3-1-4(7-6-3)8(9)10/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDDVYNBKVIRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NN=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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